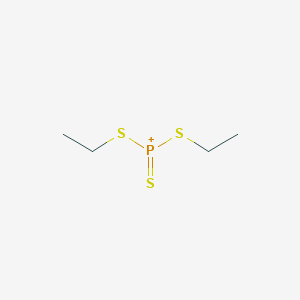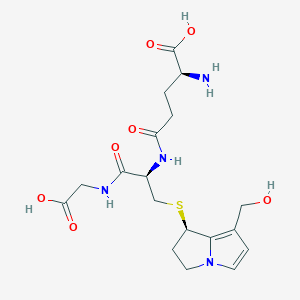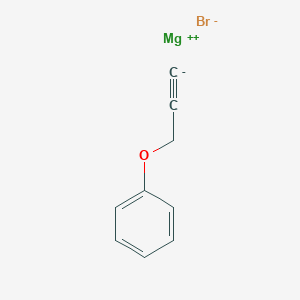
magnesium;prop-2-ynoxybenzene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;prop-2-ynoxybenzene;bromide is a compound that combines magnesium, prop-2-ynoxybenzene, and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;prop-2-ynoxybenzene;bromide typically involves the reaction of prop-2-ynoxybenzene with magnesium and bromide sources. One common method is the reaction of prop-2-ynoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. This reaction proceeds via an S_N2 mechanism, where the acetone provides the best solvation for the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents and bases may vary depending on the specific requirements of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;prop-2-ynoxybenzene;bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃) is commonly used as a base in the synthesis of this compound.
Solvents: Acetone is often used as a solvent due to its ability to provide good solvation for S_N2 reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;prop-2-ynoxybenzene;bromide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medicinal Chemistry:
Biological Studies: The compound’s antibacterial and antiurease activities have been studied, showing potential for use in biological research.
Wirkmechanismus
The mechanism of action of magnesium;prop-2-ynoxybenzene;bromide involves its interaction with specific molecular targets. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antiurease activity is due to its interaction with the urease enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Grignard Reagents: Compounds like methylmagnesium bromide (CH₃MgBr) are similar in that they contain a carbon-magnesium bond and are used in organic synthesis
Organometallic Compounds of Magnesium: Other organometallic compounds of magnesium, such as dialkyl magnesium compounds (R₂Mg), share similarities in their use in organic synthesis.
Uniqueness
Magnesium;prop-2-ynoxybenzene;bromide is unique due to its specific combination of magnesium, prop-2-ynoxybenzene, and bromide, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
63007-03-4 |
|---|---|
Molekularformel |
C9H7BrMgO |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
magnesium;prop-2-ynoxybenzene;bromide |
InChI |
InChI=1S/C9H7O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h3-7H,8H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LGUXEKPCDLKLQR-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]#CCOC1=CC=CC=C1.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)




![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
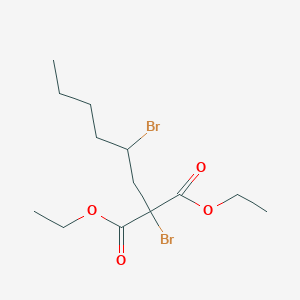
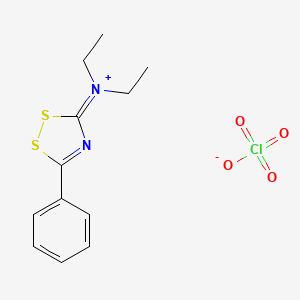
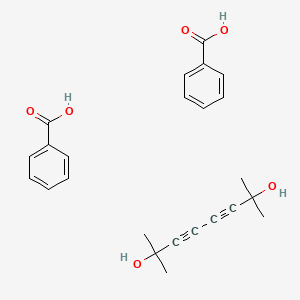
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
